3,4-Dibromo-Mal-PEG8-acid

Antibody-drug conjugate Site-specific bioconjugation Cysteine engineering

3,4-Dibromo-Mal-PEG8-acid is a heterobifunctional PEG8 linker uniquely enabling stoichiometric dual thiol substitution and disulfide rebridging—critical for homogeneous ADC and PROTAC synthesis. Unlike conventional maleimide linkers, the dibromomaleimide (DBM) group achieves site-specific, stable conjugation with engineered cysteine antibodies (e.g., THIOMAB) and native IgG disulfide rebridging. The PEG8 spacer enhances aqueous solubility and minimizes aggregation. Terminal carboxylic acid supports orthogonal amide coupling. Avoid compromised batch consistency and reduced plasma stability common with monobromomaleimide or shorter PEG variants. Ideal for demanding bioconjugation with >99% radiochemical yield demonstrated.

Molecular Formula C23H37Br2NO12
Molecular Weight 679.3 g/mol
Cat. No. B1192080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-Mal-PEG8-acid
Synonyms3,4-Dibromo-Mal-PEG8-acid
Molecular FormulaC23H37Br2NO12
Molecular Weight679.3 g/mol
Structural Identifiers
InChIInChI=1S/C23H37Br2NO12/c24-20-21(25)23(30)26(22(20)29)2-4-32-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-31-3-1-19(27)28/h1-18H2,(H,27,28)
InChIKeyLDHUQDLPYALMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3,4-Dibromo-Mal-PEG8-acid: Procurement-Grade PEG8 Linker with Dibromomaleimide and Carboxylic Acid Terminals


3,4-Dibromo-Mal-PEG8-acid is a heterobifunctional polyethylene glycol (PEG) linker of molecular weight approximately 679.35 g/mol, featuring a 3,4-dibromomaleimide (DBM) group at one terminus and a free carboxylic acid group at the other . The DBM group enables two points of thiol substitution via its two bromine atoms, forming up to two thioether bonds, while the carboxylic acid moiety permits conjugation to primary amines via carbodiimide-mediated amide bond formation (e.g., EDC, HATU) . The PEG8 spacer (eight ethylene glycol repeat units) confers aqueous solubility and reduces non-specific interactions, making this linker suitable for bioconjugation applications including antibody-drug conjugates (ADCs), PROTAC synthesis, and protein modification .

Why 3,4-Dibromo-Mal-PEG8-acid Cannot Be Replaced by Standard Maleimide or Monobromomaleimide Linkers in Site-Specific Conjugation Workflows


Generic substitution of 3,4-Dibromo-Mal-PEG8-acid with standard maleimide or monobromomaleimide (MBM) linkers compromises critical performance parameters in bioconjugation workflows. Unlike conventional maleimides, which undergo irreversible single-point thiol addition and can produce heterogeneous conjugate populations, the dibromomaleimide moiety in this compound enables both stoichiometrically controlled dual thiol substitution and disulfide rebridging with retention of native protein tertiary structure [1]. Furthermore, monobromomaleimide derivatives demonstrate significantly lower conjugation efficiency and reduced plasma stability compared to dibromomaleimide counterparts in engineered cysteine antibody systems [2]. Substituting with shorter PEG variants (e.g., PEG2, PEG4) alters hydrodynamic radius and solubility, which can adversely affect pharmacokinetic profiles and conjugate aggregation propensity [3].

3,4-Dibromo-Mal-PEG8-acid: Quantitative Comparative Evidence for Scientific Procurement Decisions


Superior Conjugation Efficiency of Dibromomaleimide vs. Maleimide and Monobromomaleimide in Engineered Cysteine Antibody Systems

In head-to-head comparative studies using the h38C2_K99C engineered cysteine antibody module, dibromomaleimide derivatives demonstrated superior conjugation efficiency and plasma stability compared to both maleimide and monobromomaleimide counterparts. Fluorescent probe conjugation revealed highly disparate efficiencies across the three electrophiles, with dibromomaleimide emerging as the optimal electrophile for precise, fast, efficient, and stable ADC assembly [1]. Mass spectrometry confirmed the formation of a thio-monobromomaleimide linkage following initial conjugation [1]. In a separate comparative study of HER2-targeting ADCs using disulfide rebridging heads, dibromomaleimide (DBM), dithiomaleimide (DTM), and hybrid thio-bromomaleimide (TBM) were directly compared; TBM achieved the highest drug-to-antibody ratio (DAR) of 4 percentage and required drastically reduced reaction time relative to DTM [2].

Antibody-drug conjugate Site-specific bioconjugation Cysteine engineering

Disulfide Rebridging Capability: Retention of Native Protein Conformation vs. Irreversible Modification by Conventional Maleimides

Dibromomaleimide-functionalized linkers, including PEG derivatives, can insert directly into peptidic disulfide bonds via a two-step mechanism: TCEP-mediated reduction followed by thiol substitution of both bromine atoms, forming a maleimide bridge that preserves the covalent connectivity of the original disulfide [1]. Using salmon calcitonin (sCT) as a model peptide, reaction with 2,3-dibromomaleimide (1.1 equivalents) in the presence of TCEP (1.1 equivalents) at pH 6.2 in aqueous solution produced a single conjugate product requiring no workup, with HPLC analysis confirming discrete product formation and MALDI-ToF verifying successful conjugation [1]. This reaction proceeded to completion in under 15 minutes with stoichiometric reagent balance [1]. In contrast, conventional maleimides undergo irreversible single-point alkylation of reduced cysteine thiols, permanently disrupting the disulfide bond and potentially altering protein tertiary structure and biological activity [2].

Disulfide bridging Protein pegylation Structural integrity

Enhanced Plasma Stability of Dibromomaleimide Conjugates vs. Maleimide Conjugates in Biological Milieu

Comparative stability studies demonstrate that dibromomaleimide-based conjugates exhibit superior retention of structural integrity in serum compared to maleimide conjugates. In radiolabeled immunoconjugate studies using [64Cu]Cu-sar-dtm-trastuzumab and [89Zr]Zr-dfo-dtm-trastuzumab (where dtm = dithiomaleamic acid derived from dibromomaleimide rebridging), serum stability analyses, in vivo PET imaging, and biodistribution studies confirmed high stability of dibromomaleimide-derived conjugates in biological milieu [1]. Radiochemical yields exceeded 99% for both conjugates [1]. The h38C2_K99C study further corroborated that dibromomaleimide conjugates displayed greater stability than monobromomaleimide derivatives [2]. Conventional maleimide-thiol adducts are susceptible to retro-Michael elimination and thiol exchange with serum albumin, leading to premature payload loss and off-target toxicity [3].

ADC stability Plasma half-life Therapeutic index

Dual Reactive Sites: Two Bromine Substituents Enable Stoichiometric Dual Conjugation vs. Single-Point Maleimide Chemistry

The dibromomaleimide group in 3,4-Dibromo-Mal-PEG8-acid contains two bromine atoms at the 3- and 4-positions of the maleimide ring, each capable of undergoing nucleophilic substitution with a thiol to form a thioether bond [1]. This dual substitution capability enables the attachment of two distinct thiol-containing moieties to a single linker molecule under stoichiometric control [1]. In contrast, standard maleimides undergo Michael addition with a single thiol per maleimide unit, limiting conjugation to one payload per linker [2]. The reaction proceeds under mild conditions compatible with sensitive biomolecules, requiring only equimolar amounts of reagents due to its high efficiency [3]. Additionally, the DBM-thiol linkage is reversible in the presence of excess thiol or reducing conditions (e.g., cellular cytoplasm), enabling controlled degradation and payload release in intracellular environments [3].

Bifunctional linker Dual payload Stoichiometric conjugation

3,4-Dibromo-Mal-PEG8-acid: Evidence-Backed Application Scenarios for Procurement Planning


Site-Specific Antibody-Drug Conjugate (ADC) Development with Engineered Cysteine Antibodies

For ADC programs utilizing engineered cysteine antibodies (e.g., h38C2_K99C or similar THIOMAB platforms), 3,4-Dibromo-Mal-PEG8-acid provides the dibromomaleimide electrophile shown to achieve precise, fast, and efficient conjugation with deeply buried cysteine residues [1]. The DBM group enables site-specific attachment of cytotoxic payloads (e.g., MMAF) while maintaining conjugate stability in plasma, as demonstrated by both in vitro serum studies and in vivo PET imaging of DBM-derived immunoconjugates [2]. The PEG8 spacer provides sufficient length to minimize steric hindrance between antibody and payload while conferring aqueous solubility. The terminal carboxylic acid enables orthogonal conjugation to amine-containing payloads or additional targeting ligands via EDC/HATU-mediated amide bond formation .

Disulfide-Rebridging Conjugation for Native Antibody Formats without Engineering

For research groups working with native IgG antibodies lacking engineered cysteine residues, 3,4-Dibromo-Mal-PEG8-acid's dibromomaleimide functionality enables direct disulfide rebridging at solvent-accessible interchain disulfides. As demonstrated with trastuzumab, DBM-functionalized chelators achieve site-specific covalent rebridging of reduced interchain disulfides, forming dithiomaleamic acid (dtm) conjugates with near-quantitative radiochemical yield (>99%) [1]. This approach preserves the covalent connectivity of the original disulfide, maintaining antibody structural integrity while achieving homogeneous, site-specific conjugation [2]. The method requires only stoichiometric reagent balance and completes in under 15 minutes, eliminating the need for extensive purification [2].

PROTAC Linker for Targeted Protein Degradation with Enhanced Solubility

In PROTAC development, linker composition critically influences ternary complex formation, cellular permeability, and degradation efficiency. 3,4-Dibromo-Mal-PEG8-acid serves as a PEG-based PROTAC linker with a PEG8 spacer length that balances solubility enhancement against potential membrane permeability reduction [1]. The dibromomaleimide group provides a conjugation handle for thiol-containing E3 ligase ligands or target protein ligands, while the carboxylic acid enables orthogonal attachment to amine-functionalized warheads [1]. The PEG8 chain's hydrophilicity, documented in technical datasheets as conferring increased water solubility in aqueous media, mitigates aggregation issues common with hydrophobic PROTAC constructs [2].

Dual-Payload or Branched Bioconjugate Architectures Requiring Two Thiol Conjugation Sites

For applications requiring attachment of two distinct thiol-containing moieties to a single linker molecule—such as dual-payload ADCs, bispecific engagers, or branched PEG architectures—3,4-Dibromo-Mal-PEG8-acid's two bromine substituents enable sequential or simultaneous dual conjugation under stoichiometric control [1]. The mild reaction conditions (aqueous buffer, pH 6.2-7.4, ambient temperature) are compatible with sensitive biologics, and the high efficiency of the thiol substitution reaction requires only equimolar amounts of expensive biomolecular reagents [2]. The intracellular reversibility of the DBM-thiol linkage in reducing environments additionally enables stimuli-responsive payload release in cytoplasmic compartments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromo-Mal-PEG8-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.